Hydroxychloroquine-d4 Sulfate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

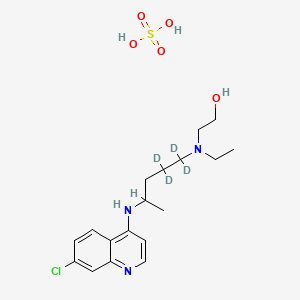

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[[4-[(7-chloroquinolin-4-yl)amino]-1,1,2,2-tetradeuteriopentyl]-ethylamino]ethanol;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26ClN3O.H2O4S/c1-3-22(11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18;1-5(2,3)4/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21);(H2,1,2,3,4)/i4D2,10D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCBIVZZPXRZKTI-LINVOLBQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)C([2H])([2H])N(CC)CCO.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28ClN3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675926 | |

| Record name | Sulfuric acid--2-[{4-[(7-chloroquinolin-4-yl)amino](1,1,2,2-~2~H_4_)pentyl}(ethyl)amino]ethan-1-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216432-56-2 | |

| Record name | Sulfuric acid--2-[{4-[(7-chloroquinolin-4-yl)amino](1,1,2,2-~2~H_4_)pentyl}(ethyl)amino]ethan-1-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Role of Hydroxychloroquine-d4 Sulfate in Modern Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxychloroquine (HCQ), a drug historically used for the treatment and prevention of malaria, has garnered significant attention for its immunomodulatory effects in autoimmune diseases such as systemic lupus erythematosus (SLE) and rheumatoid arthritis (RA)[1][2][3][4]. As research into the multifaceted therapeutic potential and pharmacokinetics of hydroxychloroquine expands, the need for precise and reliable analytical methods to quantify its concentration in biological matrices has become paramount. This technical guide delves into the critical role of Hydroxychloroquine-d4 (HCQ-d4) Sulfate, a stable isotope-labeled internal standard, in advancing research and development involving hydroxychloroquine.

Stable isotope labeling is a powerful technique in drug discovery and development, providing invaluable insights into the pharmacokinetics and pharmacodynamics of new drug candidates[5]. By incorporating stable isotopes like deuterium, researchers can create compounds that are chemically identical to the parent drug but have a higher mass[6][7]. This key difference allows for their use as internal standards in mass spectrometry-based assays, ensuring accurate quantification by correcting for variations during sample preparation and analysis[8]. Hydroxychloroquine-d4 Sulfate serves this exact purpose, being an indispensable tool for researchers in clinical pharmacology, toxicology, and drug metabolism studies.[6][9][10]

Core Application: An Internal Standard for Quantitative Analysis

The primary and most critical application of this compound in research is its use as an internal standard for the quantification of hydroxychloroquine in various biological samples, such as plasma, serum, and whole blood, using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS/MS).[9][10][11]

The rationale behind using a stable isotope-labeled internal standard is to account for any potential loss of the analyte during sample processing and to correct for matrix effects that can suppress or enhance the ionization of the analyte in the mass spectrometer. Since this compound is chemically and physically almost identical to hydroxychloroquine, it behaves similarly during extraction, chromatography, and ionization. However, due to its higher mass, it can be distinguished from the unlabeled drug by the mass spectrometer. This allows for a highly accurate determination of the concentration of hydroxychloroquine in a given sample.

Quantitative Data Summary

The following table summarizes key quantitative parameters relevant to the analysis of hydroxychloroquine and its metabolites using this compound as an internal standard.

| Analyte/Internal Standard | Chemical Formula | Formula Weight ( g/mol ) | Monoisotopic Mass (Da) | Precursor Ion (m/z) | Product Ion (m/z) |

| Hydroxychloroquine | C₁₈H₂₆ClN₃O | 335.88 | 335.1768 | 336.1 | 247.1 |

| Hydroxychloroquine-d4 | C₁₈H₂₂D₄ClN₃O | 339.90 | 339.2019 | 342.1 | 253.1 |

| Desethylhydroxychloroquine | C₁₆H₂₂ClN₃O | 307.82 | 307.1455 | 308.1 | 179.1 |

| Desethylhydroxychloroquine-d4 | C₁₆H₁₈D₄ClN₃O | 311.85 | 311.1706 | 314.1 | 181.1 |

| Bisdesethylchloroquine | C₁₄H₁₈ClN₃O | 279.77 | 279.1142 | 264.1 | 179.1 |

| Bisdesethylchloroquine-d4 | C₁₄H₁₄D₄ClN₃O | 283.79 | 283.1393 | 270.1 | 181.1 |

Data synthesized from multiple sources.[9][11]

Experimental Protocols: A Representative LC-MS/MS Method

The following is a detailed methodology for the simultaneous quantification of hydroxychloroquine and its metabolites in human plasma using this compound as an internal standard. This protocol is a composite based on established methods.[11][12][13]

1. Materials and Reagents:

-

Hydroxychloroquine and its metabolites (desethylhydroxychloroquine, bisdesethylchloroquine) reference standards.

-

This compound and deuterated metabolite internal standards.

-

LC-MS grade acetonitrile, methanol, water, and formic acid.

-

Blank human plasma (with K2 or K3 EDTA as anticoagulant).

2. Sample Preparation (Solid-Phase Extraction):

-

To 20 µL of plasma sample, add the internal standard solution (containing this compound and other deuterated standards).

-

Vortex mix the samples.

-

Perform solid-phase extraction to remove proteins and other interfering substances.

-

Elute the analytes and internal standards from the extraction cartridge.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

3. LC-MS/MS Instrumentation and Conditions:

-

Liquid Chromatography System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

-

Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Chromatographic Column: A PFP (pentafluorophenyl) column (e.g., 2.0 × 50 mm, 3 µm) or a C18 column.

-

Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

-

Flow Rate: A typical flow rate is between 0.2 and 0.6 mL/min.

-

Injection Volume: 5-10 µL.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for each analyte and internal standard are monitored (see table above).

4. Data Analysis:

-

The peak areas of the analyte and the corresponding internal standard are integrated.

-

A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in the calibration standards.

-

The concentration of the analyte in the unknown samples is then determined from the calibration curve.

Visualizing the Workflow and Underlying Principles

To better illustrate the processes and concepts discussed, the following diagrams have been generated using the DOT language.

Caption: A generalized workflow for the quantification of hydroxychloroquine using this compound as an internal standard.

References

- 1. Hydroxychloroquine’s diverse targets: a new frontier in precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydroxychloroquine: a comprehensive review and its controversial role in coronavirus disease 2019 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydroxychloroquine (Plaquenil): Benefits, Side Effects, and Dosing | Lupus Foundation of America [lupus.org]

- 4. The History of Treating Lupus with Hydroxychloroquine - The Rheumatologist [the-rheumatologist.org]

- 5. Hydrogen Isotope Labeling of Pharmaceuticals via Dual Hydrogen Isotope Exchange Pathways using CdS Quantum Dot Photocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. This compound (HCQ-d4) [myskinrecipes.com]

- 11. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fda.gov [fda.gov]

- 13. Hydroxychloroquine Sulfate - AppNote [mtc-usa.com]

An In-depth Technical Guide to Hydroxychloroquine-d4 Sulfate: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxychloroquine-d4 Sulfate is the deuterated analog of Hydroxychloroquine Sulfate, a widely used antimalarial drug also prescribed for autoimmune diseases such as lupus erythematosus and rheumatoid arthritis. The incorporation of four deuterium atoms into the N-ethyl-N-(2-hydroxyethyl)amino pentyl side chain makes it an ideal internal standard for mass spectrometry-based quantitative analysis of hydroxychloroquine in biological matrices. This technical guide provides a comprehensive overview of the chemical properties, structure, and key experimental applications of this compound.

Chemical Properties and Structure

The fundamental chemical and physical properties of this compound are summarized in the table below, providing a concise reference for researchers.

| Property | Value | Source(s) |

| Chemical Name | 2-[[4-[(7-chloro-4-quinolinyl)amino]pentyl]ethylamino]-ethanol-1,1,2,2-d4, monosulfate | [1] |

| Synonyms | HCQ-d4 Sulfate | [1] |

| Molecular Formula | C₁₈H₂₂D₄ClN₃O • H₂SO₄ | [1] |

| Molecular Weight | 438.0 g/mol | [1] |

| CAS Number | 1854126-45-6 | [1] |

| Appearance | Typically a solution in ethanol or a solid | [1][2] |

| Purity | ≥99% deuterated forms (d₁-d₄) | [1] |

| Solubility | Water: 100 mM | [1] |

| SMILES | CC(CCCN(CC)C([2H])([2H])C([2H])([2H])O)NC1=CC=NC2=CC(Cl)=CC=C21.O=S(O)(O)=O | [1] |

Chemical Structure

References

An In-depth Technical Guide to the Synthesis and Characterization of Hydroxychloroquine-d4 Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Hydroxychloroquine-d4 (HCQ-d4) Sulfate, a deuterated analog of the antimalarial and immunomodulatory drug hydroxychloroquine. The incorporation of deuterium atoms into the molecule makes it an ideal internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices by mass spectrometry.[1][2] This document details the synthetic pathway, experimental protocols, and analytical characterization of this stable isotope-labeled compound.

Synthesis of Hydroxychloroquine-d4 Sulfate

The synthesis of this compound involves a multi-step process, beginning with the preparation of key intermediates followed by their condensation and final salt formation. A common synthetic route is outlined below.[3]

Synthetic Pathway

The synthesis commences with the reaction of 4,7-dichloroquinoline with a deuterated side chain, which is synthesized separately. The resulting deuterated hydroxychloroquine free base is then converted to its sulfate salt.

References

Deuterium-Labeled Hydroxychloroquine: A Technical Guide for Advanced Metabolic Studies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of deuterium-labeled hydroxychloroquine (d-HCQ) in metabolic studies. While primarily utilized as an internal standard for robust bioanalysis, the principles and methodologies detailed herein provide a framework for its use as a tracer to elucidate the metabolic fate of hydroxychloroquine (HCQ). This document covers the synthesis of d-HCQ, its metabolic pathways, analytical methodologies for its quantification, and its impact on key cellular signaling pathways.

Introduction to Deuterium Labeling in Metabolic Research

Deuterium (²H), a stable isotope of hydrogen, serves as a powerful tool in drug metabolism and pharmacokinetic (DMPK) studies.[1][2] The substitution of hydrogen with deuterium in a drug molecule, such as hydroxychloroquine, can provide several advantages:

-

Internal Standards: Deuterated analogs are considered the gold standard for internal standards in quantitative mass spectrometry due to their near-identical physicochemical properties to the analyte, allowing for accurate correction of matrix effects and other analytical variabilities.[3]

-

Metabolic Fate Studies: Administering a deuterium-labeled drug allows for the precise tracking of its absorption, distribution, metabolism, and excretion (ADME) without the need for radioactive isotopes.[4][5]

-

Kinetic Isotope Effect (KIE): The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This can lead to a slower rate of metabolic cleavage at the site of deuteration, a phenomenon known as the kinetic isotope effect. This property can be exploited to investigate the rate-limiting steps of metabolism and to develop metabolically more stable drug candidates.[6][7]

This guide focuses on the practical application of these principles to the study of hydroxychloroquine.

Synthesis of Deuterium-Labeled Hydroxychloroquine and its Metabolites

The synthesis of deuterium-labeled hydroxychloroquine and its major metabolites is crucial for their use in metabolic studies. Several synthetic routes have been described, typically involving the introduction of deuterium at a late stage of the synthesis to maximize isotopic enrichment and yield.

A common strategy involves the use of deuterated reagents to introduce the isotope into the side chain of the HCQ molecule. For instance, [2H4]hydroxychloroquine can be synthesized by alkylating the appropriate diamine precursor with [2H4]2-bromoethanol. Similarly, deuterated metabolites like [2H4]desethylhydroxychloroquine can be prepared using corresponding deuterated alkylating agents. Mass spectrometry is used to confirm the isotopic enrichment, which is typically over 98%.[3]

The following is a generalized synthetic scheme for preparing [2H4]hydroxychloroquine:

Metabolism of Hydroxychloroquine

Hydroxychloroquine is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. The major metabolic pathways involve N-dealkylation of the side chain.

The key enzymes responsible for HCQ metabolism are CYP2D6, CYP3A4, and CYP2C8 .[8][9][10] These enzymes catalyze the formation of the primary active metabolites:

-

Desethylhydroxychloroquine (DHCQ)

-

Desethylchloroquine (DCQ)

These primary metabolites can be further metabolized to the secondary metabolite:

-

Bisdesethylchloroquine (BDCQ) [8]

The metabolic cascade of hydroxychloroquine is illustrated in the following diagram:

Experimental Protocols

This section provides detailed methodologies for conducting in vitro and in vivo metabolic studies using deuterium-labeled hydroxychloroquine.

In Vitro Metabolism using Human Liver Microsomes

This protocol outlines the procedure for assessing the metabolic stability of d-HCQ in human liver microsomes (HLMs).

Materials:

-

Deuterium-labeled hydroxychloroquine (d-HCQ)

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN) for quenching

-

Incubator or shaking water bath (37°C)

-

LC-MS/MS system

Protocol:

-

Preparation of Incubation Mixture:

-

In a microcentrifuge tube, prepare a master mix containing phosphate buffer (pH 7.4) and the NADPH regenerating system.

-

Prepare a separate suspension of HLMs in phosphate buffer.

-

Pre-warm both the master mix and the HLM suspension to 37°C for 5 minutes.

-

-

Initiation of Reaction:

-

Add the d-HCQ solution to the pre-warmed master mix to achieve the desired final concentration (e.g., 1 µM).

-

Initiate the metabolic reaction by adding the pre-warmed HLM suspension to the master mix. The final protein concentration should be optimized (e.g., 0.5 mg/mL).

-

-

Time-course Incubation:

-

Incubate the reaction mixture at 37°C with gentle shaking.

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

-

Quenching:

-

Immediately add the aliquot to a tube containing cold acetonitrile (typically 2-3 volumes) to stop the enzymatic reaction.

-

-

Sample Processing:

-

Vortex the quenched samples to precipitate proteins.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

-

LC-MS/MS Analysis:

-

Transfer the supernatant to an autosampler vial.

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining d-HCQ and the formation of its deuterated metabolites at each time point.

-

Data Analysis:

-

Plot the natural logarithm of the percentage of remaining d-HCQ versus time.

-

The slope of the linear portion of the curve represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) as 0.693/k.

-

Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration).

In Vivo Pharmacokinetic Study in Rats

This protocol describes a typical in vivo study to determine the pharmacokinetic profile of d-HCQ and its deuterated metabolites in rats.

Materials:

-

Deuterium-labeled hydroxychloroquine (d-HCQ) formulation for oral administration

-

Sprague-Dawley rats (or other appropriate strain)

-

Blood collection supplies (e.g., heparinized tubes)

-

Centrifuge

-

LC-MS/MS system

Protocol:

-

Animal Dosing:

-

Acclimatize the rats to the study conditions.

-

Administer a single oral dose of the d-HCQ formulation to each rat. The dose should be based on previous studies with unlabeled HCQ.

-

-

Blood Sample Collection:

-

Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose).

-

Collect blood into heparinized tubes.

-

-

Plasma Preparation:

-

Centrifuge the blood samples to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

-

-

Sample Preparation for Analysis:

-

Thaw the plasma samples on ice.

-

Perform protein precipitation by adding cold acetonitrile (typically 3 volumes) to a known volume of plasma.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

-

LC-MS/MS Analysis:

-

Transfer the supernatant to an autosampler vial.

-

Analyze the samples using a validated LC-MS/MS method to quantify the concentrations of d-HCQ and its deuterated metabolites.

-

-

Pharmacokinetic Analysis:

-

Use non-compartmental analysis software to calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL/F, Vd/F) from the plasma concentration-time data for d-HCQ and its deuterated metabolites.

-

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of HCQ and its metabolites in biological matrices.[11][12][13] When using deuterium-labeled compounds, the mass spectrometer can easily distinguish between the labeled and unlabeled analytes due to their mass difference.

Sample Preparation:

A simple protein precipitation with acetonitrile is often sufficient for extracting HCQ and its metabolites from plasma or blood.[12]

Chromatographic Separation:

Reversed-phase chromatography using a C8 or C18 column is typically employed to separate HCQ and its metabolites. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid and ammonium acetate) and an organic component (e.g., methanol or acetonitrile) is commonly used.

Mass Spectrometric Detection:

Detection is achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) and multiple reaction monitoring (MRM) mode. The MRM transitions for HCQ, its metabolites, and their deuterated analogs are selected for optimal sensitivity and specificity.

Table 1: Representative MRM Transitions for HCQ, Metabolites, and their Deuterated Analogs

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Hydroxychloroquine (HCQ) | 336.1 | 247.1 |

| Desethylhydroxychloroquine (DHCQ) | 308.1 | 179.1 |

| Desethylchloroquine (DCQ) | 292.3 | 114.4 |

| Bisdesethylchloroquine (BDCQ) | 264.1 | 179.1 |

| d4-Hydroxychloroquine (d4-HCQ) | 340.3 | 251.2 |

| d4-Desethylhydroxychloroquine (d4-DHCQ) | 314.1 | 181.1 |

| d4-Bisdesethylchloroquine (d4-BDCQ) | 270.1 | 181.1 |

Note: The exact m/z values may vary slightly depending on the instrument and conditions. The values for deuterated metabolites are inferred based on common deuteration patterns and fragmentation.[13][14]

Data Presentation

Table 2: Representative Pharmacokinetic Parameters of Hydroxychloroquine in Rats following a Single Oral Dose

| Parameter | Value (Mean ± SD) |

| Cmax (ng/mL) | 394 |

| Tmax (h) | 2 |

| AUC₀₋₈h (ng·h/mL) | 1344 |

| t½ (h) | 21.14 ± 10.31 |

| CL/F (L/h/kg) | 2.5 |

| Vd/F (L/kg) | 75 |

Data adapted from a study in male rats co-administered with 2-deoxyglucose.[15] The half-life data is from a separate rat study.[12]

Table 3: Representative Pharmacokinetic Parameters of Hydroxychloroquine in Healthy Human Volunteers

| Parameter | Value (Mean ± SD) |

| Cmax (nmol/mL) | 1.22 ± 0.40 |

| AUCinf (nmol·h/mL) | 102.3 ± 60.8 |

| t½ (days) | ~40 |

| CL/F (L/h) | 12.0 ± 6.8 |

| Vd (L) | 5,522 (from blood) |

Data from various human pharmacokinetic studies.[15][16]

A study utilizing d-HCQ as a tracer would generate similar tables, but with distinct data for the deuterated parent compound and its deuterated metabolites, allowing for a precise understanding of the metabolic pathways and their kinetics.

Signaling Pathways Influenced by Hydroxychloroquine

Hydroxychloroquine exerts its therapeutic effects through the modulation of several key signaling pathways, primarily related to the immune system and autophagy.

Inhibition of Toll-Like Receptor (TLR) Signaling

HCQ is known to accumulate in lysosomes, increasing their pH. This change in pH interferes with the activation of endosomal Toll-like receptors (TLRs), such as TLR7 and TLR9, which are crucial for the recognition of nucleic acids from pathogens and damaged cells. By inhibiting TLR signaling, HCQ can dampen the downstream production of pro-inflammatory cytokines, including type I interferons.[17][18][19]

Modulation of Autophagy

HCQ is a well-known inhibitor of autophagy. By increasing the pH of lysosomes, it prevents the fusion of autophagosomes with lysosomes, thereby blocking the degradation of cellular components. This disruption of the autophagic flux can lead to the accumulation of autophagosomes and has been explored as a therapeutic strategy in cancer and other diseases.[20][21][22]

Conclusion

Deuterium-labeled hydroxychloroquine is a valuable tool for researchers in drug metabolism and development. While its primary application has been as an internal standard for accurate bioanalysis, the methodologies and principles outlined in this guide provide a comprehensive framework for its use as a tracer to investigate the metabolic fate of hydroxychloroquine. By combining stable isotope labeling with advanced analytical techniques like LC-MS/MS, researchers can gain deeper insights into the pharmacokinetics and metabolic pathways of this widely used drug, ultimately contributing to its safer and more effective use.

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Metabolism and Interactions of Chloroquine and Hydroxychloroquine with Human Cytochrome P450 Enzymes and Drug Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchportal.helsinki.fi [researchportal.helsinki.fi]

- 10. accesson.kisti.re.kr [accesson.kisti.re.kr]

- 11. Simultaneous quantitation of hydroxychloroquine and its metabolites in mouse blood and tissues using LC–ESI–MS/MS: An application for pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. LC-MS/MS Method for Determination of Hydroxychloroquine and Metabolites: Application in a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. 2‐Deoxyglucose and hydroxychloroquine HPLC‐MS–MS analytical methods and pharmacokinetic interactions after oral co‐administration in male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Hydroxychloroquine Effects on TLR Signalling: Underexposed but Unneglectable in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Cutaneous Toll-like Receptor 9 Pre-Defines Hydroxychloroquine Dosage in Patients with Both Discoid and Subacute Lupus Erythematosus - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Hydroxychloroquine facilitates autophagosome formation but not degradation to suppress the proliferation of cervical cancer SiHa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Hydroxychloroquine inhibits autophagy to potentiate antiestrogen responsiveness in ER+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Hydroxychloroquine Induces Apoptosis in Cholangiocarcinoma via Reactive Oxygen Species Accumulation Induced by Autophagy Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of Hydroxychloroquine-d4 Sulfate

An In-depth Technical Guide on the Core Physical and Chemical Properties of Hydroxychloroquine-d4 Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is the deuterated form of Hydroxychloroquine Sulfate, an antimalarial drug also used in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus erythematosus. The incorporation of four deuterium atoms into the molecule makes it a valuable tool in analytical and clinical research, primarily as an internal standard for the quantification of hydroxychloroquine in biological samples using mass spectrometry. This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its analysis, and insights into the signaling pathways it influences.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and use in experimental settings.

| Property | Value | Source(s) |

| Chemical Formula | C₁₈H₂₂D₄ClN₃O • H₂SO₄ | [1] |

| Molecular Weight | 438.0 g/mol | [1][2] |

| Exact Mass | 437.1689269 Da | [2] |

| CAS Number | 1854126-45-6 | [1][3] |

| Appearance | White to off-white powder/solid | [4] |

| Solubility | Water: 100 mg/mL (100 mM) | [1][5] |

| Melting Point | 240 °C (for non-deuterated) | [6] |

| IUPAC Name | 2-[[4-[(7-chloroquinolin-4-yl)amino]-1,1,2,2-tetradeuteriopentyl]-ethylamino]ethanol;sulfuric acid | [2] |

| SMILES | CC(CCCN(CC)C([2H])([2H])C([2H])([2H])O)NC1=CC=NC2=CC(Cl)=CC=C21.OS(=O)(=O)=O | [1] |

| InChI Key | JCBIVZZPXRZKTI-LINVOLBQSA-N | [2] |

| Purity (Deuterated) | ≥99% deuterated forms (d₁-d₄) | [1] |

| Storage Temperature | -20°C | [1][7] |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible use of this compound in research.

Synthesis of Hydroxychloroquine Sulfate

A common synthetic route for hydroxychloroquine sulfate involves a two-step process:

-

Condensation: 4,7-dichloroquinoline is reacted with N'-ethyl-N'-β-hydroxyethyl-1,4-pentadiamine. This reaction can be carried out under high pressure (over 5 bar) and at an elevated temperature (100-120°C) for several hours.[8] Alternatively, the reaction can proceed in the presence of a base such as triethylamine and potassium carbonate at around 135°C.[9]

-

Salt Formation: The resulting hydroxychloroquine base is then dissolved in an appropriate solvent, such as ethanol or ethyl acetate.[10] A solution of concentrated sulfuric acid in the same solvent is slowly added to precipitate Hydroxychloroquine Sulfate.[10] The resulting white solid is then filtered and dried.[10]

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a standard technique for the quality analysis of hydroxychloroquine sulfate and its related substances.

-

Objective: To separate and quantify hydroxychloroquine and its impurities.

-

Instrumentation: A standard HPLC or UHPLC system with a UV detector is typically used.[11]

-

Column: A C8 or a phenyl column is often employed for separation.[12][13] For instance, a Waters Acquity UPLC Cortecs Phenyl column (1.6 µm) provides good selectivity.[14]

-

Mobile Phase: A common mobile phase consists of a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent like acetonitrile.[12] The elution can be isocratic or a gradient.[12][14]

-

Detection: UV detection is typically set at a specific wavelength to monitor the elution of hydroxychloroquine and its impurities.

-

System Suitability: According to USP and EP standards, the method should demonstrate adequate resolution between hydroxychloroquine and its known impurities, and the reproducibility of peak areas and retention times should be within acceptable limits (e.g., RSD < 1.5%).[11]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Quantification

LC-MS/MS is a highly sensitive and specific method for quantifying hydroxychloroquine in biological matrices, where this compound serves as an ideal internal standard.[12][15]

-

Objective: To accurately measure the concentration of hydroxychloroquine in samples like human whole blood or plasma.[12][16]

-

Sample Preparation: A protein precipitation step is typically performed on the biological samples.[13] This can be followed by solid-phase extraction for cleaner samples.[16]

-

Internal Standard: A known concentration of this compound is added to all samples, calibrators, and quality controls before sample preparation.[12]

-

Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer is used.[12]

-

Chromatography: A C8 or pentafluorophenyl (PFP) column is often used for rapid separation.[12][15] A short run time (e.g., 3-3.5 minutes) is desirable for high-throughput analysis.[12][17]

-

Mass Spectrometry: The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).[12][16]

-

Quantification: A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators. The concentration of hydroxychloroquine in the unknown samples is then determined from this curve.

Signaling Pathways and Mechanism of Action

While this compound is primarily used as an analytical standard, its non-deuterated counterpart, hydroxychloroquine, has well-documented immunomodulatory effects. These effects are attributed to its interference with several key cellular signaling pathways.

Hydroxychloroquine is a weak base that accumulates in acidic intracellular compartments like lysosomes and endosomes.[18] This accumulation leads to an increase in the pH of these organelles, which in turn inhibits the function of pH-dependent enzymes.[19] This disruption has several downstream consequences:

-

Inhibition of Toll-Like Receptor (TLR) Signaling: Hydroxychloroquine inhibits the activation of endosomal TLRs, particularly TLR7 and TLR9, which are crucial for recognizing nucleic acids from pathogens and damaged cells.[18][20] It is believed to do this by preventing the binding of ligands to these receptors and by inhibiting the proteolytic cleavage required for TLR activation.[21] This leads to a reduction in the production of pro-inflammatory cytokines like type I interferons.[18]

-

Interference with Antigen Presentation: By raising the lysosomal pH, hydroxychloroquine impairs the processing of antigens and their loading onto Major Histocompatibility Complex (MHC) class II molecules.[18] This reduces the presentation of autoantigens to T-cells, thereby dampening the autoimmune response.

-

Inhibition of Endosomal NADPH Oxidase (NOX2): Hydroxychloroquine has been shown to interfere with the assembly of endosomal NOX2.[22] It achieves this by inhibiting the translocation of the catalytic subunit of NOX2 (gp91phox) to the endosome.[22] Since endosomal NOX2 is involved in various inflammatory and prothrombotic signaling pathways, its inhibition may contribute to the therapeutic effects of hydroxychloroquine in rheumatic diseases.[22]

Workflow and Logical Relationships

Quantitative Analysis Workflow

The use of this compound as an internal standard is a critical component of the workflow for the quantitative analysis of hydroxychloroquine in biological samples.

Synthesis Logical Flow

The synthesis of this compound follows a logical progression from starting materials to the final deuterated product.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | C18H28ClN3O5S | CID 46781741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Hydroxychloroquine Sulfate [merckmillipore.com]

- 5. Hydroxychloroquine Sulfate | Cell Signaling Technology [cellsignal.com]

- 6. CN104230803A - Preparation method of hydroxychloroquine sulfate - Google Patents [patents.google.com]

- 7. This compound (HCQ-d4) [myskinrecipes.com]

- 8. ijera.com [ijera.com]

- 9. Synthesis and evaluation of enantiomers of hydroxychloroquine against SARS-CoV-2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. WO2010027150A2 - New preparation of hydroxychloroquine - Google Patents [patents.google.com]

- 11. lcms.labrulez.com [lcms.labrulez.com]

- 12. Method development and validation for rapid quantification of hydroxychloroquine in human blood using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development and validation of a clinical HPLC method for the quantification of hydroxychloroquine and its metabolites in whole blood - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fda.gov [fda.gov]

- 15. Journal of Biomedical and Translational Research [jbtr.or.kr]

- 16. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Hydroxychloroquine Effects on TLR Signalling: Underexposed but Unneglectable in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. medchemexpress.com [medchemexpress.com]

- 21. researchgate.net [researchgate.net]

- 22. Hydroxychloroquine inhibits proinflammatory signalling pathways by targeting endosomal NADPH oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gold Standard in Bioanalysis: A Technical Guide to the Mechanism and Application of Hydroxychloroquine-d4 Sulfate as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Hydroxychloroquine-d4 Sulfate, a stable isotope-labeled internal standard, and its pivotal role in the accurate quantification of Hydroxychloroquine in complex biological matrices. We will delve into the core mechanism of action that establishes it as the gold standard in bioanalytical assays, present detailed experimental protocols, and summarize key performance data from validated methods.

The Fundamental Principle: Isotope Dilution Mass Spectrometry

The use of this compound is rooted in the principle of Stable Isotope Dilution Mass Spectrometry (SID-MS) . This technique is renowned for its high accuracy and precision in quantitative analysis. The core concept involves introducing a known quantity of a stable isotope-labeled (SIL) version of the analyte into the sample at the earliest stage of the analytical workflow.

This compound is chemically identical to the analyte, Hydroxychloroquine, with the exception that four hydrogen atoms have been replaced by their stable, heavier isotope, deuterium (²H or D).[1] This subtle increase in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their near-identical physicochemical properties ensure they behave almost identically throughout the analytical process.

The fundamental advantage of this approach is that the ratio of the analyte to the internal standard remains constant, irrespective of sample loss during extraction, variations in injection volume, or fluctuations in ionization efficiency within the mass spectrometer's source. By measuring this ratio, one can accurately determine the initial concentration of the analyte in the sample.

Mechanism of Action as an Internal Standard

The efficacy of this compound as an internal standard is a direct consequence of its structural and chemical similarity to Hydroxychloroquine. This similarity ensures that it effectively compensates for various sources of analytical variability.

Co-elution and Matrix Effect Compensation

In liquid chromatography-mass spectrometry (LC-MS/MS), complex biological samples such as plasma or whole blood contain numerous endogenous components that can interfere with the ionization of the target analyte. This phenomenon, known as the matrix effect , can lead to either ion suppression or enhancement, causing inaccurate quantification.

Because this compound has nearly identical polarity and hydrophobicity to Hydroxychloroquine, it co-elutes from the liquid chromatography column at virtually the same retention time.[2] This ensures that both the analyte and the internal standard experience the same degree of matrix effects at the same moment they enter the mass spectrometer's ion source. Consequently, any suppression or enhancement of the signal affects both compounds proportionally, and the ratio of their signals remains constant, leading to a highly accurate measurement.

Identical Extraction Recovery

During sample preparation, which often involves protein precipitation, liquid-liquid extraction, or solid-phase extraction, some amount of the analyte can be lost. As this compound shares the same chemical properties, it will be lost in the same proportion as the native Hydroxychloroquine. By adding the internal standard at the very beginning of the sample preparation process, it accurately reflects the recovery of the analyte.

Consistent Ionization and Fragmentation

In the mass spectrometer source, both Hydroxychloroquine and this compound exhibit nearly identical ionization efficiency. In tandem mass spectrometry (MS/MS), a specific precursor ion is selected and fragmented to produce product ions. The deuterated internal standard is designed to produce a product ion with a corresponding mass shift, allowing for highly specific and selective detection. For instance, a common transition for Hydroxychloroquine is m/z 336.07 → 247.23, while for Hydroxychloroquine-d4, it is m/z 340.13 → 251.16.[3] This specificity minimizes the risk of interference from other compounds in the matrix.

Quantitative Data Summary

The following tables summarize key quantitative parameters from published and validated LC-MS/MS methods employing this compound as an internal standard for the quantification of Hydroxychloroquine.

Table 1: LC-MS/MS Method Parameters for Hydroxychloroquine Quantification

| Parameter | Method 1[3] | Method 2[4] | Method 3[5] | Method 4[2] |

| Matrix | Human Whole Blood | Human Blood | Human Plasma | Mouse Blood & Tissues |

| Chromatography Column | Kinetex PFP (50 x 4.6 mm, 2.6 µm) | Agilent ZORBAX Eclipse XDB-C8 (50 x 2.1 mm, 5 µm) | PFP (2.0 x 50 mm, 3 µm) | Thermo Aquasil C18 (50 x 4.6 mm, 3µ) |

| Mobile Phase | Isocratic: 0.01M Ammonium formate in MeOH (0.1% FA) & 0.005M Ammonium formate in water (0.2% FA) (7:3) | Isocratic: Water (0.1% FA) : Acetonitrile (94:6) | Gradient | Gradient: 0.2% FA in water & 0.1% FA in MeOH |

| Flow Rate | 0.45 mL/min | 0.5 mL/min | Not Specified | 0.5 mL/min |

| Ionization Mode | ESI+ | ESI+ | ESI+ | ESI+ |

| MRM Transition (HCQ) | 336.07 → 247.23 | 336 → 247 | 336.1 → 247.1 | 336.4 → 247.3 |

| MRM Transition (HCQ-d4) | 340.13 → 251.16 | 340 → 251 | 342.1 → 253.1 | 340.4 → 251.4 |

Table 2: Performance Characteristics of Validated Methods

| Performance Metric | Method 1[3] | Method 2[4] | Method 3[5] | Method 4[2] |

| Linearity Range (ng/mL) | 2 - 500 | 5 - 2000 | 2 - 1000 | 1 - 2000 |

| Correlation Coefficient (r²) | > 0.999 | > 0.9999 | Not Specified | > 0.998 |

| Intra-day Precision (%RSD) | < 15% | ≤ 7.86% | Not Specified | < 15% |

| Inter-day Precision (%RSD) | < 15% | ≤ 7.86% | Not Specified | < 15% |

| Accuracy (%) | Within ±15% | 93.8% - 107.6% | Not Specified | Within ±15% |

| Recovery (%) | Not Specified | Not Specified | 88.9% - 94.4% | Not Specified |

| Lower Limit of Quantification (ng/mL) | 2 | 5 | 2 | 1 |

Experimental Protocols

This section outlines a typical experimental protocol for the quantification of Hydroxychloroquine in human plasma using this compound as an internal standard. This protocol is a synthesis of methodologies presented in the cited literature.[2][3][4][5]

Materials and Reagents

-

Hydroxychloroquine Sulfate (Reference Standard)

-

This compound (Internal Standard)

-

HPLC-grade Methanol

-

HPLC-grade Acetonitrile

-

Formic Acid (LC-MS grade)

-

Ammonium Formate

-

Ultrapure Water

-

Human Plasma (with anticoagulant, e.g., K2-EDTA)

Preparation of Stock and Working Solutions

-

Primary Stock Solutions: Prepare individual primary stock solutions of Hydroxychloroquine (e.g., 1 mg/mL) and this compound (e.g., 1 mg/mL) in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions of Hydroxychloroquine by serial dilution of the primary stock solution with a suitable solvent (e.g., 50% methanol).

-

Internal Standard Working Solution: Prepare a working solution of this compound (e.g., 100 ng/mL) by diluting the primary stock solution with the same solvent.

Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of plasma sample (calibrator, quality control, or unknown) into a microcentrifuge tube.

-

Add 25 µL of the this compound internal standard working solution to each tube (except for blank matrix samples).

-

Vortex briefly to mix.

-

Add 300 µL of acetonitrile (or methanol) to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase.

-

Vortex to ensure complete dissolution and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

-

LC System: A high-performance or ultra-high-performance liquid chromatography system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Chromatographic Column: A suitable reversed-phase column, such as a C18 or PFP column.

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).

-

Injection Volume: 5-10 µL.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM) using the mass transitions specified in Table 1.

Data Analysis

-

Integrate the peak areas for both Hydroxychloroquine and this compound.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted linear regression model.

-

Determine the concentration of Hydroxychloroquine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

The following diagrams, generated using the DOT language, illustrate the key concepts and workflows described in this guide.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Simultaneous quantitation of hydroxychloroquine and its metabolites in mouse blood and tissues using LC–ESI–MS/MS: An application for pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Journal of Biomedical and Translational Research [jbtr.or.kr]

- 4. Method development and validation for rapid quantification of hydroxychloroquine in human blood using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma - PMC [pmc.ncbi.nlm.nih.gov]

The Crucial Role of Hydroxychloroquine-d4 in Bioanalysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the preliminary investigation and application of Hydroxychloroquine-d4 (HCQ-d4) as an internal standard in the bioanalysis of Hydroxychloroquine (HCQ). The use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable results in quantitative mass spectrometry, and HCQ-d4 has proven to be an effective tool in the quantification of HCQ in various biological matrices.[1][2][3][4][5][6] This guide will provide a comprehensive overview of the methodologies, present key quantitative data from various studies, and visualize the experimental workflows.

The Importance of Deuterated Internal Standards in Bioanalysis

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, an ideal internal standard (IS) should co-elute with the analyte of interest and exhibit similar ionization and fragmentation behavior.[3] This allows it to compensate for variations in sample preparation, injection volume, and matrix effects, leading to more precise and accurate quantification.[3] Deuterated analogs of the analyte, such as Hydroxychloroquine-d4, are considered the gold standard for internal standards due to their near-identical physicochemical properties to the parent drug.[3][6][7][8]

The logical basis for using a deuterated internal standard is its ability to mimic the analyte throughout the analytical process, from extraction to detection. Any loss of analyte during sample processing or fluctuations in instrument response will be mirrored by the deuterated standard, allowing for a precise ratiometric quantification.

Experimental Protocols for the Bioanalysis of Hydroxychloroquine

Several robust LC-MS/MS methods have been developed and validated for the quantification of Hydroxychloroquine in biological matrices using Hydroxychloroquine-d4 as an internal standard. Below are detailed protocols from notable studies.

Method 1: Analysis in Human Whole Blood

This method details a rapid and sensitive LC-MS/MS protocol for the quantification of HCQ and its metabolite, desethylhydroxychloroquine (DHCQ), in human whole blood.[9]

Sample Preparation (Protein Precipitation): [9][10][11]

-

Transfer 50 µL of the whole blood sample into a 1.5 mL polypropylene tube.[10][11]

-

Add 200 µL of acetonitrile containing 100 ng/mL of Hydroxychloroquine-d4 (IS).[10][11]

-

Centrifuge the samples at 14,500 x g for 10 minutes at room temperature.[10][11]

-

Inject 5-10 µL of the supernatant directly into the LC-MS/MS system for analysis.[9][10][11]

Chromatographic Conditions: [9]

-

HPLC System: High-Performance Liquid Chromatography system.

-

Column: Pentafluorophenyl (PFP) column (50 mm × 4.6 mm, 2.6 μm).[9]

-

Mobile Phase: Ammonium formate solution with dilute formic acid.[9]

-

Flow Rate: 0.45 mL/min.[9]

-

Mode: Isocratic.[9]

-

Run Time: Approximately 2.2 minutes.[9]

Mass Spectrometric Conditions: [9]

-

Mass Spectrometer: Triple-quadrupole mass spectrometer.[9]

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.[9]

-

Monitoring Mode: Multiple Reaction Monitoring (MRM).[9]

-

MRM Transitions:

Method 2: Analysis in Human Plasma

This protocol describes a method for the simultaneous quantification of HCQ, its two metabolites (DHCQ and BDCQ), and azithromycin in human plasma.[7][8][12]

Sample Preparation (Solid-Phase Extraction): [7][8][12]

-

Perform solid-phase extraction (details of the specific SPE cartridge and procedure would be protocol-dependent but are a common technique).

Chromatographic Conditions: [7][8][12]

-

HPLC System: LC-MS/MS system.

-

Mobile Phase: 0.05% TFA in water and 0.05% TFA in acetonitrile.[7]

Mass Spectrometric Conditions: [7][8][12]

Quantitative Data Summary

The following tables summarize the quantitative data from the cited bioanalytical methods, providing a clear comparison of their performance characteristics.

Table 1: Linearity and Range of Quantification

| Analyte | Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Reference |

| Hydroxychloroquine (HCQ) | Human Whole Blood | 2 – 500 | >0.99 | [9] |

| Desethylhydroxychloroquine (DHCQ) | Human Whole Blood | 2 – 2,000 | >0.99 | [9] |

| Hydroxychloroquine (HCQ) | Human Blood | 5 - 2000 | ≥0.9999 | [1] |

| Hydroxychloroquine (HCQ) | Human Plasma | 2 – 1000 | Not Specified | [7][8][12] |

| Desethylhydroxychloroquine (DHCQ) | Human Plasma | 1 – 500 | Not Specified | [7][8][12] |

| Bisdesethylchloroquine (BDCQ) | Human Plasma | 0.5 – 250 | Not Specified | [7][8][12] |

| Hydroxychloroquine (HCQ) | Rat Blood | 2.0–5000.0 | >0.98 | [11] |

| Metabolites (DHCQ, BDCQ, DCQ) | Rat Blood | 1.0–2500.0 | >0.98 | [11] |

Table 2: Accuracy and Precision Data

| Analyte | Matrix | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |

| Hydroxychloroquine (HCQ) | Human Blood | ≤ 7.86% | ≤ 7.86% | 93.8% to 107.6% | [1] |

| HCQ, DHCQ, BDCQ | Human Plasma | Within acceptable limits | Within acceptable limits | Within acceptable limits | [7][8] |

Table 3: Recovery and Matrix Effect

| Analyte | Matrix | Recovery (%) | Matrix Effect (%) | Reference |

| Hydroxychloroquine (HCQ) | Human Plasma | 88.9 – 94.4 | Within (100±10)% | [7][12] |

| Desethylhydroxychloroquine (DHCQ) | Human Plasma | 88.6 – 92.9 | Within (100±10)% | [7][12] |

| Bisdesethylchloroquine (BDCQ) | Human Plasma | 88.7 – 90.9 | Within (100±10)% | [7][12] |

| All Analytes | Rat Blood | 86.42–93.77 | 66.20–87.98 | [11] |

Visualizing the Experimental Workflow

The following diagram illustrates a typical experimental workflow for the bioanalysis of Hydroxychloroquine using Hydroxychloroquine-d4 as an internal standard.

Conclusion

The use of Hydroxychloroquine-d4 as an internal standard has enabled the development of rapid, sensitive, and reliable LC-MS/MS methods for the quantification of Hydroxychloroquine and its metabolites in various biological matrices. The presented data and protocols demonstrate the robustness of these methods, making them suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.[1][9] The consistent performance across different laboratories and matrices underscores the value of employing a stable isotope-labeled internal standard for achieving high-quality bioanalytical data.

References

- 1. Method development and validation for rapid quantification of hydroxychloroquine in human blood using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. Hydroxychloroquine-d4 sulfate (HCQ-d4) [myskinrecipes.com]

- 5. caymanchem.com [caymanchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. escholarship.org [escholarship.org]

- 9. Journal of Biomedical and Translational Research [jbtr.or.kr]

- 10. LC-MS/MS Method for Determination of Hydroxychloroquine and Metabolites: Application in a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isotopic Labeling of Hydroxychloroquine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic labeling of hydroxychloroquine (HCQ), a crucial tool in drug metabolism, pharmacokinetic (DMPK) studies, and quantitative bioanalysis. This document details synthetic methodologies for deuterium and carbon-13 labeled HCQ, summarizes analytical techniques for their detection, and presents key quantitative data in structured formats. Visual diagrams generated using the DOT language are included to illustrate experimental workflows and signaling pathways.

Introduction to Isotopic Labeling of Hydroxychloroquine

Isotopic labeling involves the incorporation of a stable or radioactive isotope into a molecule of interest. In the context of hydroxychloroquine, this technique is indispensable for differentiating the drug from its endogenous counterparts and its metabolites within complex biological matrices. The most common isotopes used for labeling HCQ are deuterium (²H or D) and carbon-13 (¹³C). Labeled HCQ serves as an ideal internal standard in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, ensuring accurate and precise quantification by correcting for variations during sample preparation and analysis.

Synthesis of Isotopically Labeled Hydroxychloroquine

The synthesis of isotopically labeled hydroxychloroquine typically involves the introduction of the isotope into one of the key synthetic precursors: 4,7-dichloroquinoline or the N,N-disubstituted-1,4-diaminopentane side chain.

Deuterium Labeling

A common strategy for deuterium labeling is to introduce deuterium atoms into the N-ethyl-N-(2-hydroxyethyl) portion of the side chain. A detailed synthesis of deuterium-labeled hydroxychloroquine ([²H₄]hydroxychloroquine) has been described.[1]

-

Synthesis of [²H₄]2-(ethylamino)ethanol: [²H₄]2-bromoethanol is reacted with a 70% ethylamine solution in a mixture of ethanol and water at 85°C for 8 hours. The product, [²H₄]2-(ethylamino)ethanol, is obtained after purification.

-

Synthesis of N-(5-bromopentan-2-yl)-7-chloroquinolin-4-amine hydrobromide: This key intermediate is prepared from 4-(7-chloroquinolin-4-ylamino)pentan-1-ol by treatment with 48% hydrobromic acid and concentrated sulfuric acid at 105°C.

-

Condensation Reaction: N-(5-bromopentan-2-yl)-7-chloroquinolin-4-amine hydrobromide is reacted with [²H₄]2-(ethylamino)ethanol. The mixture is stirred at room temperature for 2 days.

-

Purification: The reaction mixture is diluted with water and basified with sodium carbonate. The aqueous solution is then extracted with dichloromethane. The combined organic layers are concentrated to yield [²H₄]hydroxychloroquine as a yellow oil.

-

Salt Formation: The free base is converted to the sulfate salt by treatment with sulfuric acid in ethanol to yield [²H₄]hydroxychloroquine sulfate as a white solid. Mass spectrometry analysis typically reveals over 98% deuterium enrichment.[1]

Diagram: Synthetic Workflow for [²H₄]Hydroxychloroquine

Caption: Synthetic workflow for the preparation of [²H₄]hydroxychloroquine.

Carbon-13 Labeling

-

Synthesis of [¹³C₆]-benzene: This would likely be a commercially sourced starting material.

-

Synthesis of [¹³C₆]-m-chloroaniline: Following established routes for the synthesis of the unlabeled compound.

-

Construction of the [¹³C₆]-quinoline ring: Using a method such as the Gould-Jacobs reaction, [¹³C₆]-m-chloroaniline can be reacted with diethyl(ethoxymethylene)malonate followed by thermal cyclization to form the labeled 4-hydroxy-7-chloroquinoline.

-

Chlorination: The 4-hydroxyl group is then converted to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃) to yield [¹³C₆]-4,7-dichloroquinoline.

-

Condensation: The labeled [¹³C₆]-4,7-dichloroquinoline is then condensed with the unlabeled side chain, N-ethyl-N-(2-hydroxyethyl)-1,4-diaminopentane, under heating to yield [¹³C₆]-hydroxychloroquine.

-

Purification and Salt Formation: The product would be purified and converted to a suitable salt, such as the sulfate salt.

Analytical Methods for Isotopically Labeled Hydroxychloroquine

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of hydroxychloroquine and its isotopically labeled analogs in biological samples.

LC-MS/MS Analysis

This technique offers high sensitivity and selectivity, allowing for the simultaneous detection of the parent drug, its metabolites, and the isotopically labeled internal standard.

-

Sample Preparation: Protein precipitation is a common method for extracting HCQ from plasma or whole blood. An organic solvent, such as acetonitrile or methanol, containing the isotopically labeled internal standard (e.g., [²H₄]hydroxychloroquine) is added to the biological sample. After vortexing and centrifugation, the supernatant is injected into the LC-MS/MS system.

-

Chromatographic Separation: A reversed-phase C8 or C18 column is typically used for separation. The mobile phase often consists of a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol), run under isocratic or gradient elution.

-

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is commonly employed. Detection is performed using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored.

Diagram: Analytical Workflow for Labeled HCQ using LC-MS/MS

Caption: General workflow for the quantitative analysis of hydroxychloroquine using an isotopically labeled internal standard and LC-MS/MS.

Quantitative Data

The following tables summarize key quantitative parameters for the analysis of hydroxychloroquine and its isotopically labeled internal standards.

Table 1: Mass Spectrometric Parameters for Hydroxychloroquine and its Deuterated Analog

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Hydroxychloroquine | 336 | 247 | [4] |

| [²H₄]Hydroxychloroquine | 340 | 251 | [4] |

Table 2: LC-MS/MS Method Validation Parameters for Hydroxychloroquine Quantification

| Parameter | Value | Reference |

| Linearity Range | 5 - 2000 ng/mL | [4] |

| Correlation Coefficient (r²) | ≥ 0.9999 | [4] |

| Intra-day Precision | ≤ 7.86% | [4] |

| Inter-day Precision | ≤ 7.86% | [4] |

| Accuracy | 93.8% - 107.6% | [4] |

| Chromatographic Run Time | 3 minutes | [4] |

Applications of Isotopically Labeled Hydroxychloroquine

The primary applications of isotopically labeled hydroxychloroquine are in the fields of:

-

Pharmacokinetic Studies: Labeled HCQ allows for the precise tracking of the drug's absorption, distribution, metabolism, and excretion (ADME) profile in preclinical and clinical studies.

-

Metabolite Identification: By using labeled parent drug, metabolites can be more easily identified in complex biological matrices through mass spectral analysis, as they will retain the isotopic label.

-

Bioanalytical Internal Standards: As detailed in this guide, isotopically labeled HCQ is the preferred internal standard for quantitative bioanalysis due to its similar physicochemical properties to the unlabeled analyte, which helps to minimize analytical variability.

Conclusion

The isotopic labeling of hydroxychloroquine with stable isotopes such as deuterium and carbon-13 is a powerful and essential technique for modern drug development and clinical research. The synthetic methodologies, while requiring specialized expertise, provide the necessary tools for in-depth pharmacokinetic and metabolic investigations. The use of labeled HCQ in conjunction with sensitive analytical methods like LC-MS/MS ensures the generation of high-quality, reliable data, which is critical for understanding the behavior of this important drug in biological systems.

References

The Critical Role of Hydroxychloroquine-d4 Sulfate in Advancing Early Drug Development

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of early drug development, precision and accuracy are paramount. The journey of a new chemical entity from the laboratory to clinical application is paved with rigorous testing, particularly in the realm of pharmacokinetics—the study of how a drug is absorbed, distributed, metabolized, and excreted by the body. A key tool in ensuring the reliability of these studies is the use of stable isotope-labeled internal standards. This technical guide elucidates the pivotal role of Hydroxychloroquine-d4 Sulfate as an internal standard in the bioanalysis of hydroxychloroquine, a compound of significant interest for its therapeutic applications.

The Foundation of Accurate Bioanalysis: The Internal Standard

In quantitative analysis, particularly with sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is indispensable. The ideal IS is a compound that is structurally and chemically similar to the analyte of interest but can be distinguished by the analytical instrument. Deuterated standards, such as Hydroxychloroquine-d4, are considered the gold standard for this purpose.[1] By adding a known quantity of the IS to both calibration standards and unknown samples, variations in sample preparation, injection volume, and instrument response can be effectively normalized, leading to highly accurate and precise quantification of the target drug.

This compound serves this exact purpose in the development and validation of bioanalytical methods for its non-deuterated counterpart, hydroxychloroquine. Its use is crucial for establishing robust and reliable data in pharmacokinetic and bioequivalence studies, which are fundamental components of any new drug application submitted to regulatory authorities.[2][3]

Quantitative Data Summary

The following tables summarize key quantitative data from various validated bioanalytical methods that employ Hydroxychloroquine-d4 as an internal standard for the quantification of hydroxychloroquine (HCQ) and its metabolites.

Table 1: Linearity and Sensitivity of LC-MS/MS Methods for Hydroxychloroquine (HCQ)

| Biological Matrix | Linear Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Citation |

| Human Whole Blood | 2 - 500 | 2 | [2] |

| Human Whole Blood | 5 - 2000 | 5 | [4] |

| Rat Blood | 2.0 - 5000.0 | 2.0 | [5] |

| Human Plasma | 2 - 1000 | 2 | [6] |

| Human Serum/Plasma | 0.4 - 100 | 0.4 | [7] |

| Human Plasma | 0.20 - 100 | 0.20 | [3] |

Table 2: Precision and Accuracy of Validated Methods for HCQ Quantification

| Biological Matrix | Concentration Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Citation |

| Human Whole Blood | LLOQ, Low, Mid, High | ≤ 3.45% | ≤ 2.79% | Within ±15% | [2] |

| Human Whole Blood | Low, Mid, High | ≤ 7.86% | ≤ 7.86% | 93.8% - 107.6% | [4] |

| Rat Blood | Low, Mid, High | < 15% | < 15% | Within ±15% | [5] |

| Human Plasma | Low, Mid, High | < 15% | < 15% | Within ±15% | [6] |

Table 3: Recovery and Matrix Effect in Bioanalytical Methods for HCQ

| Biological Matrix | Analyte | Recovery (%) | Matrix Effect (%) | Citation |

| Human Plasma | HCQ | 88.9 - 94.4 | Within 100±10% | [6] |

| Human Plasma | DHCQ | 88.6 - 92.9 | Within 100±10% | [6] |

| Human Plasma | BDCQ | 88.7 - 90.9 | Within 100±10% | [6] |

| Rat Blood | HCQ | 86.42 - 93.77 | 66.20 - 87.98 | [5] |

Detailed Experimental Protocols

The successful application of this compound as an internal standard relies on meticulously executed experimental protocols. Below are detailed methodologies for key experiments cited in the literature.

Protocol 1: Quantification of Hydroxychloroquine in Human Whole Blood by LC-MS/MS

This protocol is based on the method described by Wang et al.[4]

1. Sample Preparation:

-

A simple protein precipitation method is employed.

-

To a 50 µL aliquot of human blood sample, add 200 µL of acetonitrile containing 100 ng/mL of Hydroxychloroquine-d4 as the internal standard.[5]

-

Vortex the mixture vigorously for 3 minutes.

-

Centrifuge the sample at 14,500 x g for 10 minutes at room temperature.[5]

-

Inject 5 µL of the resulting supernatant directly into the LC-MS/MS system for analysis.[5]

2. Liquid Chromatography:

-

Column: Agilent ZORBAX Eclipse XDB - C8 (50 mm × 2.1 mm, 5 µm).[4]

-

Mobile Phase: An isocratic mobile phase consisting of water with 0.1% formic acid and acetonitrile in a 94:6 (v/v) ratio.[4]

-

Flow Rate: 0.5 mL/min.[4]

-

Run Time: 3 minutes.[4]

3. Mass Spectrometry:

-

Instrument: API 4000 triple quadrupole mass spectrometer.[4]

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.[4]

-

Detection: Multiple Reaction Monitoring (MRM).[4]

-

MRM Transitions:

Protocol 2: Simultaneous Quantification of Hydroxychloroquine and its Metabolites in Human Plasma

This protocol is adapted from the method detailed by Huang et al.[6]

1. Sample Preparation:

-

Utilizes solid-phase extraction (SPE) for sample cleanup.

-

Precondition a Hydrophilic Lipophilic Balance (HLB) 96-well SPE plate with 200 µL of methanol followed by 200 µL of water.[6]

-

To a 20 µL plasma sample in the well, add 40 µL of 0.1N NaOH.[6]

-

Add 20 µL of a combined internal standard solution (containing 40 ng/mL of Hydroxychloroquine-d4) in 50% methanol.[6]

-

Wash the wells with 200 µL of water, followed by 200 µL of 10% methanol under vacuum.[6]

-

Elute the analytes with two aliquots of 25 µL of methanol containing 0.5% formic acid.[6]

-

Inject the eluate into the LC-MS/MS system.

2. Liquid Chromatography:

-

Column: PFP column (2.0 × 50 mm, 3 µm).[8]

-

Mobile Phase: A gradient elution using a suitable mobile phase composition.

-

Run Time: 3.5 minutes per sample.[8]

3. Mass Spectrometry:

-

Ionization Mode: ESI in positive mode.[8]

-

Detection: Multiple Reaction Monitoring (MRM).[8]

-

MRM Transitions:

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the logical flow of a typical bioanalytical workflow and a pharmacokinetic study.

Caption: Bioanalytical workflow for HCQ quantification.

Caption: Pharmacokinetic study workflow.

Conclusion

The use of this compound as an internal standard is a cornerstone of modern bioanalytical chemistry and plays an indispensable role in the early development of hydroxychloroquine and its related compounds. By enabling the acquisition of high-quality, reliable pharmacokinetic data, it provides the foundation for critical decisions regarding dosage, safety, and efficacy. The methodologies and data presented in this guide underscore the importance of this tool for researchers, scientists, and drug development professionals dedicated to advancing therapeutic innovation.

References

- 1. benchchem.com [benchchem.com]

- 2. Journal of Biomedical and Translational Research [jbtr.or.kr]

- 3. Pharmacokinetics and Bioequivalence Study of Hydroxychloroquine Sulfate Tablets in Chinese Healthy Volunteers by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Method development and validation for rapid quantification of hydroxychloroquine in human blood using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. LC-MS/MS Method for Determination of Hydroxychloroquine and Metabolites: Application in a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. agilent.com [agilent.com]

- 8. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Determination of Hydroxychloroquine in Human Plasma by LC-MS/MS Using Hydroxychloroquine-d4 as an Internal Standard

Audience: This document is intended for researchers, scientists, and drug development professionals involved in the bioanalysis of hydroxychloroquine.

Introduction

Hydroxychloroquine (HCQ) is an antimalarial drug also used in the treatment of autoimmune diseases such as systemic lupus erythematosus and rheumatoid arthritis.[1] Therapeutic drug monitoring of HCQ is crucial for assessing treatment efficacy and patient adherence. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for the bioanalysis of HCQ due to its high sensitivity and selectivity.[2] This application note details a robust and sensitive LC-MS/MS method for the quantification of hydroxychloroquine in human plasma using its deuterated internal standard, hydroxychloroquine-d4.

The method employs a simple protein precipitation for sample preparation, followed by chromatographic separation on a C18 reversed-phase column and detection by a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode.[1][3] This method has been validated for linearity, precision, and accuracy.

Experimental Protocols

1. Materials and Reagents

-

Hydroxychloroquine Sulfate (Reference Standard)

-

Hydroxychloroquine-d4 Sulfate (Internal Standard, IS)

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Formic Acid (FA), LC-MS grade

-

Ammonium Acetate, LC-MS grade

-

Ultrapure Water

-

Human Plasma (with K2 or K3 EDTA as anticoagulant)[4]

2. Preparation of Standard and Quality Control (QC) Samples

Stock solutions of hydroxychloroquine and hydroxychloroquine-d4 are prepared by accurately weighing the respective sulfate salts and dissolving them in a methanol-water mixture (50:50, v/v) to achieve a final concentration of 1.0 mg/mL of the free base.[1] These stock solutions are stored at -80°C.[1]

Working standard solutions are prepared by serially diluting the HCQ stock solution with a suitable solvent, such as 10% methanol, to create calibration standards.[1] Quality control (QC) samples are prepared at low, medium, and high concentrations in a similar manner from a separate stock solution.[4]

Calibration standards and QC samples are then prepared by spiking the working standard solutions into blank human plasma.[1] A typical calibration curve might range from 2.0 to 5000.0 ng/mL.[1][5]

3. Sample Preparation

A simple and rapid protein precipitation method is used for sample extraction.[1][3]

-

Transfer 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL polypropylene tube.[1]

-

Add 200 µL of acetonitrile containing the internal standard (e.g., 100 ng/mL hydroxychloroquine-d4).[1]

-

Vortex the mixture vigorously for 3 minutes to precipitate proteins.[1]

-

Centrifuge the samples at 14,500 x g for 10 minutes at room temperature.[1]

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Inject a small volume (e.g., 5 µL) of the supernatant directly into the LC-MS/MS system.[1]

4. LC-MS/MS Instrumentation and Conditions

The analysis is performed on a liquid chromatography system coupled to a triple quadrupole mass spectrometer.

Liquid Chromatography (LC) Conditions

A summary of typical LC conditions is provided in the table below.

| Parameter | Value |

| Column | ZORBAX SB-C8 (3.5 µm, 2.1 x 150 mm) or equivalent |

| Mobile Phase A | 0.2% Formic Acid and 10 mmol/L Ammonium Acetate in Water[1] |

| Mobile Phase B | Methanol[1] |

| Gradient | 0-1 min, 95% A; 1-1.1 min, 95% to 5% A; hold at 5% A until 4 min[1] |

| Flow Rate | 0.25 mL/min[1] |

| Column Temperature | 40°C[1] |

| Injection Volume | 5 µL[1] |

Mass Spectrometry (MS) Conditions